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Compound of Interest

Quinovic acid 3-O-beta-D-
Compound Name: _
glucoside

Cat. No.: B15592443

An In-depth Technical Guide on the Spectroscopic Data of Quinovic Acid 3-O-beta-D-
glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Quinovic acid 3-O-beta-D-glucoside, a triterpenoid saponin with potential therapeutic
applications. The information is compiled from various scientific sources, with a focus on
presenting clear, quantitative data and detailed experimental protocols. This document is
intended to serve as a valuable resource for researchers in natural product chemistry,
pharmacology, and drug development.

Chemical Structure

Quinovic acid 3-O-beta-D-glucoside is a pentacyclic triterpenoid belonging to the quinovane-
type skeleton, glycosylated at the C-3 position with a beta-D-glucopyranosyl moiety.

Molecular Formula: C3sHs609 Molecular Weight: 632.82 g/mol

Spectroscopic Data

The structural elucidation of Quinovic acid 3-O-beta-D-glucoside has been primarily
achieved through a combination of one-dimensional and two-dimensional Nuclear Magnetic
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Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
The following tables summarize the key spectroscopic data, primarily based on studies of
compounds isolated from Uncaria tomentosa and related species.

13C NMR Spectroscopic Data

The 13C NMR spectrum provides a detailed carbon framework of the molecule. The chemical
shifts are reported in parts per million (ppm) relative to a standard reference.
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Carbon No. Chemical shift(8) Chemical Shift (3)
ppm ppm
1 39.8 19 47.1
i 26.5 20 31.0
3 89.1 21 34.2
4 39.4 22 37.1
> 56.2 23 28.2
6 18.5 24 16.9
7 36.9 25 15.7
8 40.1 26 17.5
° 47.9 27 179.8
10 871 28 180.1
11 23.7 29 332
12 125.9 30 23.7
13 144.1 Glucosyl Moiety
14 42.3 1 107.0
15 28.2 2 755
16 23.7 3 8.4
17 47.1 4 718
18 53.2 5 779
6’ 62.9

Note: The chemical shifts are based on data reported for quinovic acid glycosides and may

show slight variations depending on the solvent and experimental conditions.

'H NMR Spectroscopic Data
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The *H NMR spectrum provides information about the proton environment in the molecule. The
data includes chemical shift (d) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, m =
multiplet), and coupling constants (J) in Hertz.

Chemical Shift (8)

Proton No. Multiplicity J (H2)
ppm

H-3 3.25 dd 11.5,4.5

H-12 5.30 t 3.5

H-23 0.92 S

H-24 0.83 S

H-25 0.95 S

H-26 1.01 S

H-29 0.90 d 6.5

H-30 0.93 d 6.5

Glucosyl Moiety

H-1' 4.45 d 7.8

H-2' 3.20 m

H-3' 3.38 m

H-4' 3.28 m

H-5' 3.35 m

H-6'a 3.85 dd 12.0,5.5
H-6'b 3.68 dd 12.0, 2.0

Note: The chemical shifts are based on data reported for quinovic acid glycosides and may
show slight variations depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Data
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

MS Technique lonization Mode Observed m/z Interpretation
FAB-MS Negative 631 [M-H]~
ESI-MS Negative 631.3952 [M-H]~

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm—?) Functional Group Assignment
~3400 O-H stretching (hydroxyl groups)
~2930 C-H stretching (aliphatic)

~1700 C=0 stretching (carboxylic acid)
~1640 C=C stretching (alkene)

~1075 C-O stretching (glycosidic bond)

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic
analysis of Quinovic acid 3-O-beta-D-glucoside, based on standard methodologies for

triterpenoid saponins.

Isolation and Purification

A typical workflow for the isolation of Quinovic acid 3-O-beta-D-glucoside from plant material,
such as the bark of Uncaria tomentosa, is as follows:
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Plant Material (e.g., Uncaria tomentosa bark)

Extraction with Methanol or Ethanol

l

Solvent-Solvent Partitioning
(e.g., n-butanol/water)

'

Column Chromatography
(e.q., Silica Gel)

'

Further Chromatographic Purification
(e.qg., Sephadex LH-20, RP-HPLC)

Pure Quinovic acid 3-O-beta-D-glucoside

Click to download full resolution via product page

Caption: General workflow for the isolation of Quinovic acid 3-O-beta-D-glucoside.

« Extraction: The dried and powdered plant material is exhaustively extracted with a polar
solvent like methanol or ethanol at room temperature.

o Partitioning: The crude extract is concentrated and then partitioned between n-butanol and
water. The saponin-rich fraction is typically found in the n-butanol layer.

¢ Column Chromatography: The n-butanol fraction is subjected to column chromatography on
silica gel, eluting with a gradient of chloroform and methanol.
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» Further Purification: Fractions containing the desired compound are further purified using
techniques such as Sephadex LH-20 column chromatography and/or preparative reversed-
phase high-performance liquid chromatography (RP-HPLC).

Spectroscopic Analysis

* NMR Spectroscopy: tH and 3C NMR spectra are recorded on a spectrometer (e.g., 400 or
600 MHz) using a deuterated solvent such as methanol-ds or pyridine-ds. Chemical shifts are
referenced to the solvent signal. 2D NMR experiments (COSY, HSQC, HMBC) are
performed to establish connectivities and assign all proton and carbon signals unequivocally.

» Mass Spectrometry: High-resolution mass spectra are obtained using techniques like Fast
Atom Bombardment (FAB-MS) or Electrospray lonization (ESI-MS) to determine the exact
molecular weight and elemental composition.

« Infrared Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer using a KBr
pellet or as a thin film to identify the characteristic functional groups.

Biological Activity and Signaling Pathways

Quinovic acid glycosides, including Quinovic acid 3-O-beta-D-glucoside, have been reported
to possess various biological activities, with anti-inflammatory effects being the most prominent.
The anti-inflammatory mechanism of many triterpenoid saponins involves the modulation of key
signaling pathways that regulate the expression of pro-inflammatory mediators.

Anti-inflammatory Signaling Pathway

A likely mechanism for the anti-inflammatory action of Quinovic acid 3-O-beta-D-glucoside is
the inhibition of the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and
AP-1 (Activator Protein-1) signaling pathways. These pathways are crucial in the inflammatory

response.

Caption: Proposed anti-inflammatory signaling pathway modulated by Quinovic acid 3-O-
beta-D-glucoside.

Pathway Description:
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 Activation: Inflammatory stimuli, such as lipopolysaccharide (LPS), bind to receptors like Toll-
like receptor 4 (TLR4) on the cell surface.

e Cytoplasmic Signaling: This binding activates downstream signaling cascades, including the
IKB kinase (IKK) complex and Mitogen-Activated Protein Kinases (MAPKS).

e Transcription Factor Activation:

o The activated IKK complex phosphorylates the inhibitory protein IkB, leading to its
degradation and the release of the NF-kB dimer (p50/p65).

o Activated MAPKs lead to the phosphorylation and activation of the AP-1 transcription
factor complex.

e Nuclear Translocation and Gene Expression: The activated NF-kB and AP-1 translocate to
the nucleus, where they bind to the promoter regions of pro-inflammatory genes, inducing
the transcription of mediators like TNF-a, IL-6, COX-2, and iNOS.

« Inhibition by Quinovic acid 3-O-beta-D-glucoside: It is proposed that Quinovic acid 3-O-
beta-D-glucoside exerts its anti-inflammatory effects by inhibiting the activation of the IKK
complex and MAPKSs, thereby preventing the nuclear translocation of NF-kB and AP-1 and
suppressing the expression of pro-inflammatory genes.

This technical guide provides a foundational understanding of the spectroscopic properties and
potential mechanism of action of Quinovic acid 3-O-beta-D-glucoside. Further research is
warranted to fully elucidate its pharmacological profile and therapeutic potential.

» To cite this document: BenchChem. [spectroscopic data of "Quinovic acid 3-O-beta-D-
glucoside"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592443#spectroscopic-data-of-quinovic-acid-3-0-
beta-d-glucoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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